molecular formula C11H24Cl2N2 B1603989 1-(4-Piperidinylmethyl)piperidine dihydrochloride CAS No. 32832-17-0

1-(4-Piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1603989
CAS No.: 32832-17-0
M. Wt: 255.22 g/mol
InChI Key: UAWBHEZCKIEEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H22N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often found in the form of a hydrate and is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Piperidinylmethyl)piperidine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In studies involving neurotransmitter systems and receptor binding.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(1-Piperidylmethyl)piperidine dihydrochloride
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate

Comparison: 1-(4-Piperidinylmethyl)piperidine dihydrochloride is unique due to its specific molecular structure, which allows for distinct reactivity and binding properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis .

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWBHEZCKIEEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627550
Record name 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32832-17-0
Record name 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(piperidin-1-ylmethyl)pyridine (10.0 g, 0.056 mol; prepared using a similar procedure to that described in US430491) and platinum oxide (1.5 g) in 55 mL of ethanol and 18 mL of 12 N HCl was placed under an atmosphere of hydrogen (4.1 bar, 60 psig). After 15 h, the mixture was filtered, concentrated, and residue triturated with methanol affording 9.0 g of the title compound as a bis hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 2
1-(4-Piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Piperidinylmethyl)piperidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Piperidinylmethyl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.